
Cholesteryl tridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl tridecanoate, also known as 3β-Hydroxy-5-cholestene 3-tridecanoate, is a cholesteryl ester. It is formed by the esterification of cholesterol with tridecanoic acid. This compound is a member of the broader class of cholesteryl esters, which are important in various biological and industrial contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholesteryl tridecanoate can be synthesized through the esterification of cholesterol with tridecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Cholesteryl tridecanoate primarily undergoes hydrolysis and hydrogenation reactions. Hydrolysis involves the breaking of the ester bond to yield cholesterol and tridecanoic acid. Hydrogenation can be used to reduce any unsaturated bonds present in the compound .
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Hydrogenation: Involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature.
Major Products Formed:
Hydrolysis: Cholesterol and tridecanoic acid.
Hydrogenation: Saturated this compound.
Wissenschaftliche Forschungsanwendungen
Cholesteryl tridecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Industry: Utilized in the production of liquid crystals and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of cholesteryl tridecanoate involves its incorporation into lipid bilayers, where it can influence membrane properties such as fluidity and permeability. This is achieved through interactions with other lipid molecules, modulating the physical state of the membrane .
Vergleich Mit ähnlichen Verbindungen
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl stearate
Comparison: Cholesteryl tridecanoate is unique in its specific fatty acid chain length (tridecanoic acid), which imparts distinct physical and chemical properties compared to other cholesteryl esters. For instance, cholesteryl oleate contains an unsaturated fatty acid, which affects its behavior in biological membranes differently than the saturated tridecanoate .
Eigenschaften
Molekularformel |
C40H70O2 |
|---|---|
Molekulargewicht |
583.0 g/mol |
IUPAC-Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tridecanoate |
InChI |
InChI=1S/C40H70O2/c1-7-8-9-10-11-12-13-14-15-16-20-38(41)42-33-25-27-39(5)32(29-33)21-22-34-36-24-23-35(31(4)19-17-18-30(2)3)40(36,6)28-26-37(34)39/h21,30-31,33-37H,7-20,22-29H2,1-6H3/t31-,33?,34?,35-,36?,37?,39+,40-/m1/s1 |
InChI-Schlüssel |
VSBOMBMZJDIDEH-NKSQXZIVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
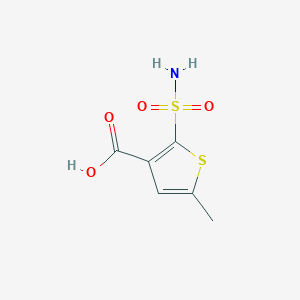
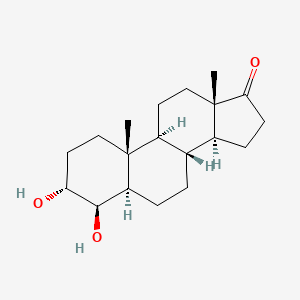
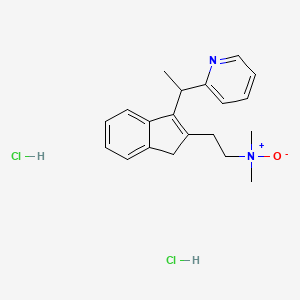
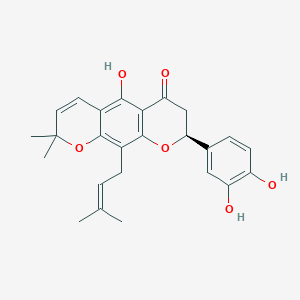
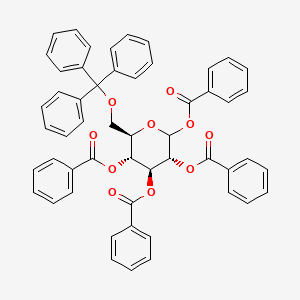
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
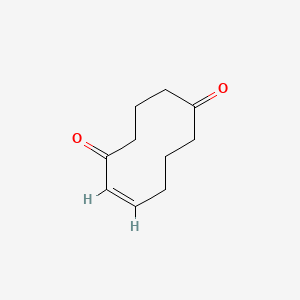
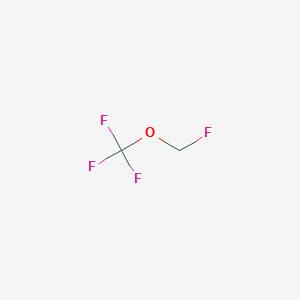
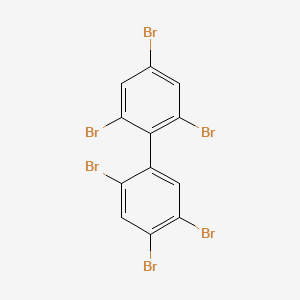
dimethylsilane](/img/structure/B15290524.png)
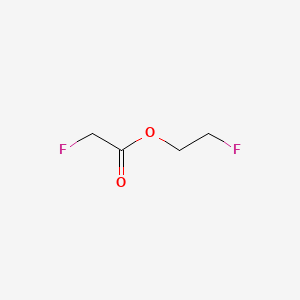

![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
